5-Phenylpent-2-en-1-ol

Lipophilicity Druglikeness Physicochemical property prediction

5-Phenylpent-2-en-1-ol (CAS 39520-63-3) is an unsaturated aromatic alcohol with the molecular formula C₁₁H₁₄O, characterized by a terminal phenyl ring attached to a pent-2-en-1-ol backbone. This compound serves as a versatile intermediate in fragrance chemistry, notably as a substrate for asymmetric hydrogenation to produce enantiopure 5-arylpentanols such as Phenoxanol®.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 39520-63-3
Cat. No. B6155823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpent-2-en-1-ol
CAS39520-63-3
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC=CCO
InChIInChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-4,6-8,12H,5,9-10H2
InChIKeySJQRNJJCRWREAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Phenylpent-2-en-1-ol (CAS 39520-63-3): A C11 Allylic Alcohol Intermediate for Fragrance and Asymmetric Synthesis


5-Phenylpent-2-en-1-ol (CAS 39520-63-3) is an unsaturated aromatic alcohol with the molecular formula C₁₁H₁₄O, characterized by a terminal phenyl ring attached to a pent-2-en-1-ol backbone [1]. This compound serves as a versatile intermediate in fragrance chemistry, notably as a substrate for asymmetric hydrogenation to produce enantiopure 5-arylpentanols such as Phenoxanol® [2]. Its allylic alcohol structure, featuring a conjugated double bond and a primary hydroxyl group, enables selective oxidation to the corresponding aldehyde or carboxylic acid [1]. Computed physicochemical properties, including an XLogP3-AA of 2.3 and a topological polar surface area (TPSA) of 20.2 Ų, define its lipophilic character and hydrogen-bonding potential, which are critical for downstream reactivity and formulation compatibility [1].

1
Asymmetric hydrogenation substrate for chiral 5-arylpentanol synthesis
2
(E)-isomer required for high enantioselectivity in Ir-catalyzed hydrogenation
3
Allylic alcohol enables selective oxidation to aldehyde or carboxylic acid derivatives

Why 5-Phenylpent-2-en-1-ol Cannot Be Interchanged with Shorter-Chain or Saturated Analogs


The specific value of 5-phenylpent-2-en-1-ol lies in its unique molecular architecture, which cannot be replicated by simpler or saturated analogs. Its five-carbon alkenol chain provides a distinct spatial arrangement that governs enantioselective transformations; for instance, asymmetric hydrogenation of the prochiral C2–C3 double bond is critically dependent on the distance between the phenyl ring and the olefin, as demonstrated in the synthesis of chiral 5-arylpentanols [1]. Shortening the chain to a cinnamyl alcohol (3-phenylprop-2-en-1-ol) backbone alters substrate recognition by chiral catalysts, leading to reduced enantiomeric excess. Similarly, using the saturated 5-phenylpentan-1-ol eliminates the double bond necessary for key derivatization steps such as epoxidation or allylic oxidation, fundamentally changing the synthetic pathway and product profile. These structural requirements mean that procurement of the precise CAS 39520-63-3 compound is mandatory for reproducible stereochemical outcomes.

Cinnamyl alcohol (shorter chain)
Shorter C3 backbone may alter catalyst recognition, reducing enantiomeric excess in asymmetric hydrogenation.
5-Phenylpentan-1-ol (saturated analog)
Absence of C2–C3 double bond eliminates allylic oxidation and epoxidation pathways, changing product profile.
(Z)-5-Phenylpent-2-en-1-ol
Geometric mismatch in the substrate may not achieve high ee in Ir-catalyzed hydrogenation cycles.

5-Phenylpent-2-en-1-ol: Quantitative Differentiation from Cinnamyl Alcohol, 5-Phenylpentan-1-ol, and 3-Methyl Analog


Chain Length Governs Lipophilicity: XLogP3-AA Comparison with Cinnamyl Alcohol

The extended pentenyl chain of 5-phenylpent-2-en-1-ol significantly increases its lipophilicity compared to the shorter-chain analog cinnamyl alcohol (3-phenylprop-2-en-1-ol). The computed XLogP3-AA for 5-phenylpent-2-en-1-ol is 2.3 [1], whereas the corresponding value for cinnamyl alcohol is 1.9 [2]. This difference of 0.4 log unit translates to an approximately 2.5-fold higher partition coefficient into nonpolar phases, impacting extraction efficiency and membrane permeability.

Lipophilicity
Cross-study comparable
Δ 0.4 log unit (~2.5x higher partitioning)
Supports higher nonpolar phase partitioning for extraction or formulation.
Computed XLogP3-AA: 2.3 vs. cinnamyl alcohol 1.9
Lipophilicity Druglikeness Physicochemical property prediction

Rotatable Bond Count Differentiates Conformational Flexibility from Saturated 5-Phenylpentan-1-ol

5-Phenylpent-2-en-1-ol possesses four rotatable bonds, as computed by Cactvs 3.4.8.18 [1], allowing significant conformational flexibility. The rigidifying presence of the E-configured double bond constrains the olefin geometry while maintaining flexibility in the saturated methylene linker. By contrast, the fully saturated analog 5-phenylpentan-1-ol (CAS 10521-91-2) possesses five rotatable bonds [2], leading to a less restricted and potentially more entropically unfavorable binding conformation in chiral induction steps.

Conformational Flexibility
Cross-study comparable
4 rotatable bonds
Constrained geometry supports enantioselectivity in asymmetric transformations.
Vs. saturated analog with 5 rotatable bonds
Conformational analysis Molecular flexibility Ligand design

Stereochemical Purity and Isomer Differentiation from the Z-Isomer

The target compound is predominantly supplied and utilized as the (E)-isomer [1], which is the preferred substrate for iridium-catalyzed asymmetric hydrogenation leading to high enantiomeric purity in Phenoxanol® synthesis [2]. The (Z)-isomer (CAS not specified) exhibits different reactivity and may lead to reduced enantioselectivity. Procurement of the (E)-isomer with defined stereochemical purity (>98% as frequently offered by suppliers) is essential for reproducible asymmetric catalytic outcomes.

Geometric Isomer
Class-level inference
(E)-isomer required
Governs enantiomeric purity of downstream chiral products.
Ir-catalyzed asymmetric hydrogenation
Stereochemistry Asymmetric synthesis Chiral building blocks

Computed TPSA Identical to Cinnamyl Alcohol but with Higher LogP Offers Different ADME Profile

Despite possessing an extended alkyl chain, the topological polar surface area (TPSA) of 5-phenylpent-2-en-1-ol is 20.2 Ų [1], identical to cinnamyl alcohol's 20.2 Ų [2]. This indicates that the primary alcohol contributes equally to polarity in both molecules. Combined with the higher LogP (2.3 vs 1.9), this results in a compound with equal hydrogen-bonding capacity but significantly greater lipophilicity, potentially offering improved passive membrane permeability without increased polar surface area.

ADME Profile
Cross-study comparable
TPSA 20.2 Ų (identical)
Higher lipophilicity without increased polar surface area.
Compared to cinnamyl alcohol; LogP 2.3 vs 1.9
ADME prediction Drug-likeness Topological polar surface area

Procurement-Guiding Application Scenarios for 5-Phenylpent-2-en-1-ol


Enantioselective Synthesis of Chiral Fragrance Ingredients (Phenoxanol®, Citralis®)

The (E)-isomer of 5-phenylpent-2-en-1-ol is the key prochiral substrate for iridium-catalyzed asymmetric hydrogenation, enabling the production of (R)- or (S)-3-methyl-5-phenylpentan-1-ol (Phenoxanol®) with high enantiomeric purity [1]. The double bond geometry and chain length are essential for catalyst binding and stereocontrol. This application demands the highest isomeric purity to ensure consistent olfactory properties of the final fragrance compound.

Prostaglandin Analog and Leukotriene Modulator Intermediate

As a chiral building block, 5-phenylpent-2-en-1-ol can be elaborated via Sharpless epoxidation or other asymmetric transformations to generate epoxide intermediates that are valuable in the synthesis of prostaglandin analogs and leukotriene modulators . The allylic alcohol functionality provides a handle for regioselective functionalization that saturated or shorter-chain analogs cannot match.

Structure-Activity Relationship (SAR) Studies for MAO Inhibition

Computational profiling indicates that 5-phenylpent-2-en-1-ol may serve as a scaffold for monoamine oxidase (MAO) inhibitor design. Its lipophilic character (XLogP3-AA=2.3) and TPSA of 20.2 Ų place it within favorable ADME space for CNS penetration [2]. Procurement of the pure (E)-isomer is critical for establishing accurate SAR correlations in preclinical screening.

Application
Selection Property
Validation Focus
Chiral fragrance ingredient synthesis
(E)-isomer purity and allylic alcohol structure
Enantiomeric excess of hydrogenated product
Prostaglandin/leukotriene modulator intermediate
Allylic alcohol for Sharpless epoxidation
Regioselectivity and stereocontrol in epoxide formation
MAO inhibitor SAR studies
Lipophilic scaffold with balanced LogP/TPSA
MAO inhibitory activity and CNS penetration prediction
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